Catpb

Species Selectivity FFA2/GPR43 Drug Discovery

CATPB (CAS: 1322598-09-3) is a synthetic small molecule classified as an acetamidophenylbutanoate derivative, recognized primarily for its function as a potent, selective, and species-specific inverse agonist and antagonist of the human Free Fatty Acid Receptor 2 (hFFA2, also known as GPR43). It exhibits no activity against mouse or rat FFA2.

Molecular Formula C19H17ClF3NO3
Molecular Weight 399.8 g/mol
Cat. No. B606495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatpb
SynonymsCATPB
Molecular FormulaC19H17ClF3NO3
Molecular Weight399.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
InChIInChI=1S/C19H17ClF3NO3/c20-15-3-1-2-13(8-15)10-17(25)24-16(11-18(26)27)9-12-4-6-14(7-5-12)19(21,22)23/h1-8,16H,9-11H2,(H,24,25)(H,26,27)/t16-/m0/s1
InChIKeyQOSIJVVNNGXEKE-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





What is CATPB (1322598-09-3) and Its Scientific Role in FFA2/GPR43 Research


CATPB (CAS: 1322598-09-3) is a synthetic small molecule classified as an acetamidophenylbutanoate derivative, recognized primarily for its function as a potent, selective, and species-specific inverse agonist and antagonist of the human Free Fatty Acid Receptor 2 (hFFA2, also known as GPR43) . It exhibits no activity against mouse or rat FFA2 . It is chemically defined as (3S)-3-[2-(3-chlorophenyl)acetamido]-4-[4-(trifluoromethyl)phenyl]butanoic acid, with a molecular weight of 399.79 g/mol [1]. This compound is an established research tool used to delineate the physiological and pathological roles of the hFFA2 receptor, a key target in inflammation and metabolism .

Why Generic FFA2 Antagonists Cannot Replace CATPB in Research Protocols


The interchangeability of FFA2/GPR43 antagonists is limited by significant variations in species selectivity, pharmacological mode, and on-target potency [1]. CATPB possesses a unique combination of features: it is a human-selective inverse agonist [2] with a well-defined binding site [3]. Many FFA2 antagonists, such as GLPG0974, are neutral antagonists rather than inverse agonists, meaning they do not block constitutive receptor activity [4]. Other compounds, like 4-CMTB, are synthetic agonists, producing opposite functional effects [5]. More recent high-potency antagonists, like TUG-2304 (IC50 3-4 nM), differ in their kinetic and signaling profiles compared to CATPB [1]. Therefore, selecting CATPB is not a generic choice but a specific requirement for experimental protocols aiming to block constitutive human FFA2 signaling or to differentiate human from rodent receptor function [1].

Quantitative Differentiation of CATPB vs. Comparator FFA2 Ligands


Species Selectivity: CATPB as the Human-Specific Tool vs. Pan-Species Alternatives

CATPB demonstrates absolute selectivity for the human FFA2 (GPR43) receptor over the mouse and rat orthologs. This contrasts sharply with other FFA2 ligands, such as the agonist 4-CMTB or the antagonist GLPG0974, which show activity across species [1]. This species-specificity is a critical differentiator. In functional assays, CATPB potently inhibits human FFA2 activity but shows no effect on mouse or rat receptors at relevant concentrations [2]. This allows for definitive delineation of human-specific receptor biology in model systems .

Species Selectivity FFA2/GPR43 Drug Discovery

Inverse Agonist Activity: CATPB's Superior Control Over Constitutive vs. Neutral Antagonists

CATPB is an inverse agonist, meaning it not only blocks agonist-induced activation but also suppresses the receptor's high constitutive (basal) activity. In a GTPγS incorporation assay, CATPB inhibited constitutive hFFA2 activity with an IC50 of ~35 nM, compared to an IC50 of 320 nM for blocking the agonist propionate (C3) . This is in contrast to a neutral antagonist, which would only block the C3-induced signal without affecting the basal activity. For instance, the neutral antagonist GLPG0974 reduces propionate-induced neutrophil migration but does not lower baseline cAMP levels [1]. This functional distinction is critical for studying receptor biology and disease states where constitutive activity is a key factor [2].

Inverse Agonism Constitutive Activity Pharmacology

Binding Kinetics: CATPB's Fast On/Off-Rate Differentiates from High-Affinity Next-Gen Antagonists

While newer FFA2 antagonists like TUG-2304 boast superior potency (IC50 3-4 nM in cAMP and GTPγS assays) compared to CATPB's pKi of 7.87 (approx. 13.5 nM) [1], the two compounds exhibit distinct kinetic binding profiles. CATPB is characterized by having higher on- and off-rates (k_on and k_off), leading to a shorter receptor residence time . In contrast, high-affinity, long-residence time antagonists like TUG-2304 have slower off-rates, leading to prolonged target occupancy [1]. This kinetic distinction means CATPB is a more 'reversible' and titratable tool, whereas TUG-2304 behaves as a more 'irreversible-like' inhibitor in the time frame of typical assays [1]. For example, in washout experiments, CATPB's effect dissipates more rapidly than that of TUG-2304 [1].

Binding Kinetics Residence Time Drug Design

Cellular Potency: Quantitative Comparison of CATPB vs. Agonist in Neutrophil Priming

In primary human neutrophils, CATPB effectively inhibits functional responses primed by endogenous FFA2 agonists. Specifically, pre-incubation with CATPB completely abrogates the priming effect of 1 mM acetate on fMLF (500 nM)-induced oxidative burst [1]. In contrast, the synthetic agonist 4-CMTB mimics the effect of acetate, enhancing the oxidative burst [1]. In the same study, the oxidative burst response was monitored via ROS production, showing that acetate increased relative luminescence units (RLU) from a baseline of approximately 10,000 to over 30,000, an effect completely reversed by CATPB [1]. This demonstrates that CATPB not only blocks synthetic agonist activity but also effectively inhibits the physiological, SCFA-mediated signaling pathway in a relevant primary human cell system [1].

Cellular Pharmacology Neutrophil Priming Functional Assay

Target Engagement: CATPB as a Critical Tool in FFAR2/FFAR3 Heteromer Studies

Research into FFAR2 (FFA2) and FFAR3 (FFA3) has revealed that these receptors can form functional heteromers with unique signaling properties. The FFAR2-FFAR3 heteromer exhibits enhanced Ca2+ signaling (1.5-fold increase relative to homomeric FFAR2) and a 30-fold increase in β-arrestin-2 recruitment compared to homomeric FFAR3 [1]. CATPB, as an FFAR2 antagonist, specifically attenuates the enhanced signaling of this heteromer, confirming its dependence on FFAR2 activity [1]. Unlike homomeric receptors, the heteromer lacked the ability to inhibit cAMP production but gained the ability to induce p38 phosphorylation via a CATPB-sensitive mechanism [1]. This specific, tool-based validation of a novel biological pathway is not possible with non-selective or pan-species antagonists.

Receptor Heteromer Signal Transduction Target Validation

Key Research and Procurement Scenarios Where CATPB's Evidence Profile is Essential


Investigating Human-Specific FFA2 Biology in Transgenic or Humanized Models

For studies using humanized mouse models or human cell lines where the goal is to isolate the human FFA2 receptor's role, CATPB is the only tool that provides target engagement without confounding activity on the murine receptor. This is essential for deconvoluting complex phenotypes in vivo where the human receptor is expressed on a mouse background [1]. As demonstrated, CATPB is inactive against mouse FFA2 [2].

Pharmacological Studies on Constitutive GPCR Activity and Inverse Agonism

When research aims to characterize the impact of a receptor's basal, ligand-independent signaling, CATPB is a necessary control. Its well-quantified inverse agonist activity (IC50 ~35 nM against constitutive hFFA2 activity [1]) allows for a clear demarcation of ligand-dependent vs. ligand-independent signaling, a feature not shared by neutral antagonists like GLPG0974 [2].

Acute Signaling and Functional Rescue Assays Requiring Rapid Reversibility

In experiments where the kinetics of inhibition matter—such as in patch-clamp electrophysiology, real-time biosensor assays, or functional rescue experiments requiring rapid washout—CATPB's relatively fast on/off-rate is a technical advantage. Its faster reversibility, contrasted with the long residence time of TUG-2304 [1], allows for more dynamic control and recovery of cellular responses.

Studying SCFA-Mediated Priming of Human Innate Immune Cells

CATPB is a validated tool for blocking the priming effects of short-chain fatty acids (SCFAs) on primary human neutrophils. As shown in functional assays, it can completely reverse acetate-induced enhancement of oxidative burst [1]. For immunologists and inflammation researchers, this provides a direct and quantitative method to interrogate the SCFA-FFA2 axis in human innate immunity.

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